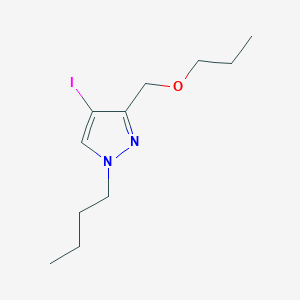![molecular formula C20H14Cl2N2O B2851848 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-87-1](/img/structure/B2851848.png)
1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is a derivative of Vilanterol . Vilanterol is a long-acting β2 adrenergic receptor agonist .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the related compounds. It contains a benzimidazole ring substituted at the 2-position with a phenyl group and at the 1-position with a 2,6-dichlorobenzyl group .Scientific Research Applications
Antifungal and Antimicrobial Agent
This benzimidazole derivative is structurally similar to compounds known for their antifungal properties. It can be utilized as a potential lead compound in the development of new antifungal medications. The presence of the dichlorobenzyl group may enhance its ability to disrupt fungal cell membrane integrity, leading to potential applications in treating fungal infections .
Antiviral Drug Development
The structural features of this compound, particularly the benzimidazole core, are reminiscent of molecules that exhibit antiviral activity. This suggests that it could serve as a scaffold for the synthesis of new drugs targeting viral enzymes or replication mechanisms, especially for RNA viruses such as hepatitis C and respiratory syncytial virus .
Cancer Research
Benzimidazole derivatives have been explored for their potential role in cancer therapy, either as chemotherapeutic agents or as supportive treatments to enhance the efficacy of existing drugs. The dichlorophenyl moiety might interact with cancer cell DNA, leading to apoptosis or inhibition of cell proliferation .
Material Science
In material science, this compound could be investigated for its properties related to the fabrication of organic electronic devices. Its molecular structure may offer electrical conductivity or photovoltaic properties, making it a candidate for use in organic solar cells or light-emitting diodes .
Chemical Synthesis
As a reactant, “1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” can be involved in various chemical reactions, including Suzuki–Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds. This could lead to the synthesis of complex organic molecules for pharmaceuticals or advanced materials .
Molecular Docking Studies
The compound’s structure allows it to fit into the active sites of various enzymes or receptors, making it useful in computational studies for drug design. Molecular docking can predict the orientation of the compound when bound to a target, which is crucial in understanding its potential as a drug .
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-9-6-10-17(22)15(16)13-25-24-19-12-5-4-11-18(19)23-20(24)14-7-2-1-3-8-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXWOARPDCCVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2851765.png)


![3-methoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2851770.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2851774.png)





![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione](/img/no-structure.png)

